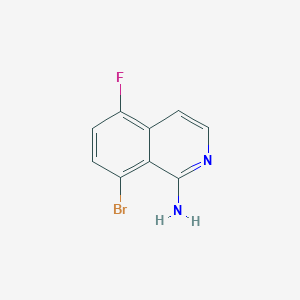

8-Bromo-5-fluoroisoquinolin-1-amine

Description

Properties

IUPAC Name |

8-bromo-5-fluoroisoquinolin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2/c10-6-1-2-7(11)5-3-4-13-9(12)8(5)6/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKVOQFERDCWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C=CN=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Isoquinoline Derivatives

Method Overview:

The foundational step in synthesizing 8-bromoisoquinoline derivatives involves selective bromination of isoquinoline. According to a patent describing a high-yield process for 5- and 8-bromoisoquinoline derivatives, the reaction typically employs a brominating agent such as N-bromosuccinimide (NBS) or dibromohydantoin (DBH), in the presence of a strong acid catalyst, often concentrated sulfuric acid or trifluoromethanesulfonic acid (CF₃SO₃H).

| Parameter | Details |

|---|---|

| Brominating agents | NBS, DBH |

| Solvent | Acidic media (e.g., sulfuric acid, CF₃SO₃H) |

| Temperature | -30°C to -15°C (preferably around -15°C) |

| Concentration | 0.5–1 M |

| Scale | 1 g to 50 kg |

Reaction Pathway:

The process involves electrophilic aromatic substitution at the desired position (position 8 for this compound). The acidity of the solvent enhances selectivity, with lower temperatures favoring mono-bromination at position 8 over other possible sites. The reaction is monitored via TLC, with high purity (>97%) of the product achieved through recrystallization.

Fluorination Strategies

Method Overview:

Fluorination at position 5 can be achieved via directed ortho-lithiation followed by electrophilic fluorination or through nucleophilic substitution if suitable precursors are available. The literature indicates that 8-fluoro derivatives are often synthesized from 8-chloro or 8-bromo precursors via nucleophilic fluorination using reagents like potassium fluoride (KF) under suitable conditions.

| Parameter | Details |

|---|---|

| Fluorinating agent | Potassium fluoride (KF) |

| Solvent | Dimethylformamide (DMF) or acetonitrile |

| Temperature | Elevated, typically 80–120°C |

| Reaction time | Several hours to overnight |

| Yield | Variable, optimized conditions yield moderate to high yields |

Mechanism:

The nucleophilic fluoride displaces a leaving group (e.g., bromide or chloride) at position 5, facilitated by the activation of the aromatic ring via the electron-withdrawing effects of the substituents and the directing effects of existing groups.

Formation of the Amino Group at Position 1

Method Overview:

The amino group at position 1 can be introduced via reduction of nitro derivatives or via direct amination of halogenated precursors. A common route involves nitration at position 8 followed by reduction to the amino group, as described in the synthesis of 8-aminoisoquinoline derivatives.

Note:

This sequence allows for the controlled introduction of the amino group, which can then be converted into the desired amine derivative through subsequent transformations.

Final Assembly: Synthesis of 8-Bromo-5-fluoroisoquinolin-1-amine

Integrated Approach:

A plausible synthetic route combines the above steps:

- Step 1: Brominate isoquinoline at position 8 using NBS in concentrated sulfuric acid at -15°C, ensuring high selectivity and yield.

- Step 2: Fluorinate at position 5 via nucleophilic substitution with potassium fluoride in DMF at 100°C.

- Step 3: Introduce the amino group at position 1 through reduction of a suitable precursor (e.g., nitro derivative) or via direct amination if a halogenated intermediate is available.

- Step 4: Purify the compound through recrystallization or chromatography to obtain high purity.

Note:

The sequence may be optimized for scale-up by employing one-pot reactions, where bromination, fluorination, and amination are performed sequentially without isolating intermediates, as suggested in patent literature.

Data Table Summarizing Preparation Methods

| Method Step | Reagents | Conditions | Yield & Purity | Remarks |

|---|---|---|---|---|

| Bromination | NBS or DBH | -30°C to -15°C, acid solvent | >97% purity | Selective at position 8 |

| Fluorination | KF | 80–120°C, DMF | Moderate to high | Displacement of halogen at position 5 |

| Amination | Nitro reduction or direct amination | Catalytic hydrogenation or nucleophilic substitution | Variable | Final functionalization at position 1 |

| Overall | - | Sequential or one-pot | High purity | Suitable for scale-up |

Research Findings & Considerations

- Selectivity Control: Temperature and solvent acidity are critical for regioselectivity during bromination.

- Reagent Choice: NBS and DBH are preferred brominating agents; NBS offers easier handling and availability.

- Scalability: The described methods are adaptable for large-scale synthesis, especially when employing one-pot procedures.

- Purification: Recrystallization from suitable solvents yields high-purity compounds, essential for pharmaceutical applications.

The synthesis of This compound is best achieved via a multi-step approach involving regioselective bromination of isoquinoline, nucleophilic fluorination at position 5, and subsequent introduction of the amino group at position 1. The process benefits from controlled reaction conditions—particularly low temperatures and acidic media—to ensure high selectivity and yield. The methods are scalable and adaptable for industrial production, supported by extensive research and patent-protected protocols.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-5-fluoroisoquinolin-1-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroisoquinolines.

Cyclization Reactions: The compound can participate in cyclization reactions to form polycyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Reagents such as bromine or fluorine in the presence of catalysts like iron(III) chloride.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted isoquinolines, quinoline N-oxides, and dihydroisoquinolines .

Scientific Research Applications

8-Bromo-5-fluoroisoquinolin-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial, antineoplastic, and antiviral activities.

Industry: Utilized in the development of materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 8-Bromo-5-fluoroisoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It may also interact with DNA or RNA, affecting their synthesis and function. The presence of bromine and fluorine atoms enhances the compound’s ability to form strong interactions with its targets, leading to increased biological activity .

Comparison with Similar Compounds

Structural and Functional Insights

Core Scaffold Differences: 8-Bromoisoquinolin-5-amine features a planar isoquinoline ring, whereas 8-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a partially saturated (tetrahydro) isoquinoline backbone, enhancing conformational flexibility . The pyridine-based analog 2-[(6-bromo-5-fluoropyridin-2-yl)oxy]acetate replaces the isoquinoline system with a pyridine ring, introducing fluorine at position 5 and an ester-functionalized side chain .

The hydrochloride salt form of 8-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline improves solubility in polar solvents, a critical factor for in vitro assays .

Research and Application Considerations

- Availability Constraints: The discontinuation of 8-bromoisoquinolin-5-amine highlights the need for synthetic alternatives or custom synthesis for ongoing research .

Biological Activity

Overview

8-Bromo-5-fluoroisoquinolin-1-amine is a heterocyclic compound belonging to the isoquinoline family, notable for its unique substitution pattern that enhances its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, including antimicrobial, antineoplastic, and antiviral activities. The presence of bromine and fluorine atoms contributes significantly to its reactivity and interaction with biological macromolecules.

The structural formula of this compound can be represented as follows:

This compound features a bromine atom at the 8-position and a fluorine atom at the 5-position of the isoquinoline ring, which influences its chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as an enzyme inhibitor by binding to the active sites of various enzymes, thereby blocking their function. Additionally, it may interact with nucleic acids (DNA/RNA), altering their synthesis and function due to the strong interactions facilitated by its halogen substituents .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Antineoplastic Properties

In studies focusing on cancer cell lines, this compound has shown promising results as an antitumor agent. It appears to induce apoptosis in cancer cells through mechanisms that may involve the inhibition of specific signaling pathways related to cell proliferation and survival .

Antiviral Effects

Recent investigations have highlighted the potential antiviral activity of this compound, particularly against viruses such as HIV. The compound's ability to inhibit viral replication makes it a candidate for further development in antiviral therapies .

Comparative Analysis with Related Compounds

To understand the unique biological properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 7-Bromo-5-fluoroisoquinolin-1-amine | Similar halogenation but different positioning | Moderate antimicrobial activity |

| 8-Bromo-5-fluoroisoquinolin-3-amine | Different substitution pattern | Lower efficacy in cancer cell lines |

| 4-Bromo-isoquinoline | Lacks amine functionality | Limited biological activity |

The unique substitution pattern of this compound enhances its reactivity and selectivity in biological systems compared to these related compounds.

Case Study: Antimicrobial Testing

A study conducted on various bacterial strains revealed that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of control compounds. This suggests a strong potential for development into an antibiotic agent.

Case Study: Antitumor Activity

In vitro tests on human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an effective antineoplastic agent.

Q & A

Basic: What are the optimal synthetic routes for 8-Bromo-5-fluoroisoquinolin-1-amine?

Methodological Answer:

The synthesis typically begins with functionalized isoquinoline precursors. For example, a brominated and fluorinated isoquinoline intermediate (e.g., 5-fluoroisoquinoline-8-carboxylic acid) can be derivatized via coupling reactions, followed by amination. Key steps include:

- Carboxylic acid activation : Use coupling agents (e.g., EDCI/HOBt) to form active esters.

- Amination : React with ammonia or protected amines under controlled pH and temperature.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.

Reference: A similar route was used for 5-fluoroisoquinoline-8-carboxylic acid derivatives in , achieving 54–68% yields .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) for this compound?

Methodological Answer:

- Cross-validation : Use complementary techniques:

- Artifact identification : Check for solvent adducts in MS or paramagnetic impurities in NMR.

Basic: What purification techniques are most effective for isolating this compound?

Methodological Answer:

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for high-purity isolation (>97%) .

- Recrystallization : Use ethanol/water mixtures for crystalline forms.

- Low-temperature storage : Maintain at 0–6°C to prevent decomposition, as recommended for halogenated analogs .

Advanced: What computational models predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT calculations : Model electronic effects of Br/F substituents on Suzuki-Miyaura coupling:

- Solvent effects : Use COSMO-RS to optimize solvent choice (e.g., DMF vs. THF).

Basic: How should researchers characterize the stability of this compound under varying pH and temperature?

Methodological Answer:

- Forced degradation studies :

- Acidic/alkaline conditions : Incubate in 0.1M HCl/NaOH (25–60°C), monitor via HPLC.

- Thermal stability : TGA/DSC analysis (10°C/min, N2 atmosphere).

- Light sensitivity : Expose to UV (254 nm) and track decomposition via UV-Vis .

Advanced: What strategies are effective for studying its interaction with biological targets (e.g., kinases)?

Methodological Answer:

- SAR studies : Synthesize analogs (e.g., 8-Cl or 5-CF3 substitutions) to map binding pockets .

- Biophysical assays :

- SPR : Measure binding kinetics (ka/kd).

- ITC : Quantify thermodynamic parameters (ΔH, ΔS).

- Cryo-EM/X-ray : Resolve co-crystal structures with target proteins.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis/purification.

- Waste disposal : Segregate halogenated waste per EPA guidelines .

Advanced: How can mechanistic studies elucidate its role in catalytic cycles (e.g., C–H activation)?

Methodological Answer:

- Isotopic labeling : Use D2O or 13C-labeled substrates to track H/D exchange or bond cleavage.

- Kinetic isotope effects (KIE) : Compare kH/kD for rate-determining steps.

- Operando spectroscopy : Monitor reaction intermediates via Raman or IR .

Basic: What analytical techniques confirm the absence of regioisomeric impurities?

Methodological Answer:

- 2D NMR (HSQC, HMBC) : Assign positional isomers via J-coupling and NOE correlations.

- LC-MS/MS : Differentiate isomers using fragmentation patterns .

Advanced: How to design derivatives for enhanced solubility without compromising activity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.